molecular formula C32H50N4O2 B3025739 N-(2-azidoethyl)-3-oxo-lup-20(29)-en-28-amide CAS No. 2055270-64-7

N-(2-azidoethyl)-3-oxo-lup-20(29)-en-28-amide

Cat. No. B3025739
M. Wt: 522.8 g/mol
InChI Key: XWDYQHIFHAUHJG-GKMZBMDBSA-N
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Description

“N-(2-azidoethyl)-3-oxo-lup-20(29)-en-28-amide” is a complex organic compound. The “azidoethyl” part refers to an ethyl group (a two-carbon chain) with an azide functional group attached. An azide is a functional group consisting of three nitrogen atoms. The “3-oxo-lup-20(29)-en-28-amide” part suggests that this compound may be a derivative of lupane, a type of triterpene, which is a class of chemical compounds composed of three terpene units with the molecular formula C30H50 .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and a large carbon backbone. The azide group could introduce some interesting properties, as azides are known to be quite reactive . The 3-oxo group (a carbonyl group flanked by two carbon atoms) and the amide group (a carbonyl group adjacent to a nitrogen) would also contribute to the reactivity and properties of the molecule .


Chemical Reactions Analysis

The azide group in this compound could undergo a variety of reactions, including reduction to an amine or reaction with a phosphine to form an iminophosphorane . The 3-oxo group could undergo typical carbonyl reactions, such as nucleophilic addition or condensation reactions . The amide group could participate in hydrolysis or condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. Generally, azides are quite reactive and can be explosive under certain conditions . The presence of the 3-oxo and amide groups could also affect the compound’s polarity, solubility, and reactivity .

Scientific Research Applications

Synthesis and Biological Activity

Research has shown that A-seco-lupane C-3 amide conjugates, prepared from similar compounds, exhibit significant biological activities. For example, specific derivatives demonstrated cytotoxicity against rhabdomyosarcoma tumor cells and inhibited the reproduction of herpes simplex virus type 1 (Igosheva et al., 2012).

Antimalarial Applications

Lupeol-based libraries, utilizing triterpenoid scaffolds similar to N-(2-azidoethyl)-3-oxo-lup-20(29)-en-28-amide, have been synthesized and shown to possess in-vitro antimalarial activity against Plasmodium falciparum (Srinivasan et al., 2002).

HIV-1 Specific Inhibitors

Derivatives of lup-20(29)-en-28-oic acid, closely related to the compound , have been synthesized and evaluated for their activity against HIV-1. These derivatives interfered with HIV-1 entry into cells at a postbinding step (Evers et al., 1996).

Antimelanoma Applications

Microbial transformation of betulinic acid, a compound structurally related to N-(2-azidoethyl)-3-oxo-lup-20(29)-en-28-amide, resulted in metabolites with antimelanoma activities evaluated on human melanoma cell lines (Chatterjee et al., 2000).

Synthesis of Amide Derivatives

Research on synthesizing amide derivatives from 3α-hydroxy-lup-20(29)-en-23,28-dioic acid, a similar compound, reveals a range of new compounds with potential biological applications (Trần Văn Lộc & Trần Văn Sung, 2014).

Anti-HIV Agents

Further studies on betulinic acid derivatives, structurally similar to the compound , have shown them to be potent anti-HIV agents with good metabolic stability and improved solubility (Qian et al., 2009).

Green Chemistry Approaches

Research on metal-catalyzed synthesis of amides, including compounds similar to N-(2-azidoethyl)-3-oxo-lup-20(29)-en-28-amide, highlights the importance of developing environmentally friendly procedures for such syntheses (García-Álvarez et al., 2013).

Photoluminescence in Dendrimers

Studies on poly(amidoamine) dendrimers, which include amide groups similar to those in N-(2-azidoethyl)-3-oxo-lup-20(29)-en-28-amide, have shown unexpected strong blue photoluminescence, indicating potential applications in materials science (Lu et al., 2015).

Safety And Hazards

Azides are known to be potentially explosive and can decompose violently under heat or mechanical shock . Therefore, handling of azide-containing compounds requires appropriate safety precautions .

Future Directions

The study of azide-containing compounds is an active area of research due to their potential applications in pharmaceuticals, bioconjugates, and materials science . Further studies could explore the synthesis, properties, and potential applications of this particular compound.

properties

IUPAC Name

(1R,3aS,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-N-(2-azidoethyl)-5a,5b,8,8,11a-pentamethyl-9-oxo-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysene-3a-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H50N4O2/c1-20(2)21-10-15-32(27(38)34-18-19-35-36-33)17-16-30(6)22(26(21)32)8-9-24-29(5)13-12-25(37)28(3,4)23(29)11-14-31(24,30)7/h21-24,26H,1,8-19H2,2-7H3,(H,34,38)/t21-,22+,23-,24+,26+,29-,30+,31+,32-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWDYQHIFHAUHJG-GKMZBMDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)C(=O)NCCN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)C)C(=O)NCCN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H50N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-azidoethyl)-3-oxo-lup-20(29)-en-28-amide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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